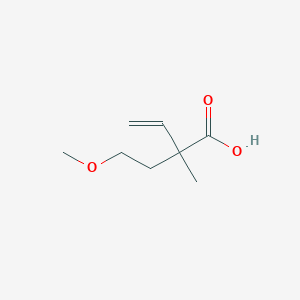
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid
Vue d'ensemble
Description
“2-(2-Methoxyethoxy)acetic Acid” is a urinary metabolite of Diglyme that is a reproductive toxin. It can be used as a biomarker of exposure for jet fuel JP-8 workers . It is a colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyethoxy)acetic acid” is CH3OCH2CH2OCH2CO2H . Its molecular weight is 134.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxyethoxy)acetic acid” are as follows: it is a colorless to pale yellow liquid. Its refractive index is 1.436 (lit.), boiling point is 245-250 °C (lit.), and density is 1.18 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Isolation and Analysis from Medicinal Plants
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid and its derivatives have been identified in medicinal plants, indicating their potential importance in traditional medicine systems. For instance, flavonoids structurally related to 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid were isolated from the leaves and stems of Dodonaea polyandra, a medicinal plant used by the Northern Kaanju people. The isolated compounds, which are part of traditional medicinal practices, have shown anti-inflammatory activities (Simpson et al., 2011).
Natural Compound Isolation and Bioactivity
The compound and its related structures have been extracted from various natural sources, such as mangrove fungi, indicating a wide ecological presence and potential bioactivity. A study reported the isolation of an isoprenyl phenyl ether, closely related to 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid, from mangrove fungus. This compound exhibited notable antibacterial, antifungal activities, and cytotoxicity against the hepG2 cell line, highlighting its potential in pharmacological research (Shao et al., 2007).
Synthetic Chemistry and Drug Intermediate Synthesis
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid related compounds have been synthesized and studied for their potential as intermediates in drug synthesis. For example, the enantioselective hydrogenation of a structurally related compound was explored for synthesizing Aliskiren, a renin inhibitor with significant pharmacological importance (Andrushko et al., 2008).
Enzymatic Kinetic Studies
The compound has been used in enzymatic kinetic studies, particularly in the context of enzymatic kinetic resolution based on esterification. This indicates its role in understanding enzyme-substrate interactions and developing enzymatic methods for producing optically active compounds, crucial in pharmaceutical synthesis (Ostaszewski, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,7(9)10)5-6-11-3/h4H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXDUBYZGLKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-2-methylbut-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



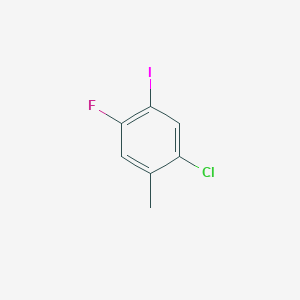
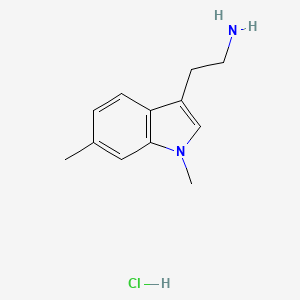

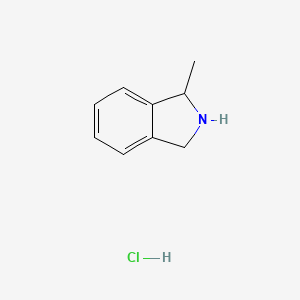

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)

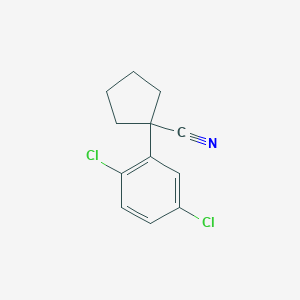
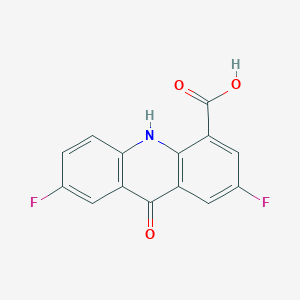
![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
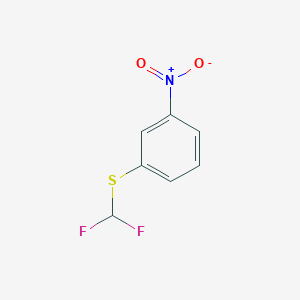

![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)